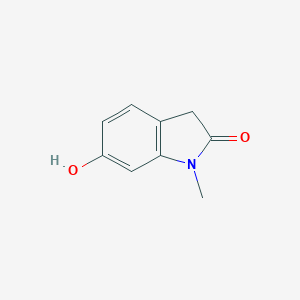

6-Hydroxy-1-methylindolin-2-one

Übersicht

Beschreibung

6-Hydroxy-1-methylindolin-2-one is a chemical compound with the molecular formula C9H9NO2 . It is not intended for human or veterinary use but is used for research purposes.

Chemical Reactions Analysis

While specific chemical reactions involving 6-Hydroxy-1-methylindolin-2-one are not detailed in the search results, it’s worth noting that indole derivatives, which this compound is a part of, are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

6-Hydroxy-1-methylindolin-2-one has a density of 1.3±0.1 g/cm3 and a boiling point of 456.0±45.0 °C at 760 mmHg . The compound is solid at 20°C and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

Summary of the Application

6-Hydroxy-1-methylindolin-2-one is used in the synthesis of 3,3-disubstituted oxindoles . Oxindoles are important structure motifs in natural products and pharmaceutical agents .

Methods of Application

The synthesis of 3,3-disubstituted oxindoles is achieved via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines . The reaction proceeds with the assistance of microwave heating in the presence of a mild base .

Results or Outcomes

The functionalized 3-hydroxymethyl-oxindole products are afforded in good to excellent yields .

Application in Pharmacology

Summary of the Application

Indolin-2-one and isatin have been found to cross the blood–brain barrier and have an inhibitory effect on the CNS and behavior .

Methods of Application

The method of application involves administering doses of indolin-2-one .

Results or Outcomes

Low doses (10 mg/kg) of indolin-2-one in the blood cause reduced blood pressure and mild sedation, while high doses (100 mg/kg) can cause coma and death .

Application in Plant Biology

Summary of the Application

6-Hydroxy-1-methylindolin-2-one is used in the preparation of fluorescent analogues of strigolactones . Strigolactones are plant hormones that regulate various aspects of plant growth and development .

Methods of Application

The fluorescent analogues of strigolactones are synthesized using 6-Hydroxy-1-methylindolin-2-one . These analogues are then used to study the effects on parasitic weed germination and fungal branching .

Results or Outcomes

The application of these fluorescent analogues of strigolactones has shown to affect parasitic weed germination and fungal branching .

Application in Pharmacology

Summary of the Application

6-Hydroxy-1-methylindolin-2-one is used in the synthesis of irreversible Nek2 Kinase Inhibitors . Nek2 is a protein kinase involved in cell cycle regulation .

Methods of Application

The synthesis of irreversible Nek2 Kinase Inhibitors involves the use of 6-Hydroxy-1-methylindolin-2-one .

Results or Outcomes

The synthesized Nek2 Kinase Inhibitors have shown potential as anticancer agents .

Safety And Hazards

While specific safety and hazard information for 6-Hydroxy-1-methylindolin-2-one is not available in the search results, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Eigenschaften

IUPAC Name |

6-hydroxy-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-8-5-7(11)3-2-6(8)4-9(10)12/h2-3,5,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXFKWDNTYDJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439174 | |

| Record name | 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-1-methylindolin-2-one | |

CAS RN |

13383-73-8 | |

| Record name | 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.